N-(3-acetylphenyl)-2-(2,4,6-trimethylphenoxy)acetamide
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Description
N-(3-acetylphenyl)-2-(2,4,6-trimethylphenoxy)acetamide is a useful research compound. Its molecular formula is C19H21NO3 and its molecular weight is 311.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-acetylphenyl)-2-(mesityloxy)acetamide is 311.15214353 g/mol and the complexity rating of the compound is 411. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemoselective Acetylation in Drug Synthesis
N-(3-acetylphenyl)-2-(mesityloxy)acetamide is related to N-(2-Hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. The chemoselective acetylation of amino groups, as studied by Magadum and Yadav (2018), is crucial in drug synthesis, indicating the potential role of similar compounds in pharmaceutical manufacturing (Magadum & Yadav, 2018).
Structural Analysis for Drug Development
Park et al. (1995) analyzed the crystal structure of a related compound, N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide, a capsaicinoid with potential analgesic properties. Understanding the molecular structure is essential in developing new pharmaceutical compounds, suggesting a similar approach could be applied to N-(3-acetylphenyl)-2-(mesityloxy)acetamide (Park, Park, Lee, & Kim, 1995).
Advanced Material Synthesis
In materials science, N-(3-acetylphenyl)-2-(mesityloxy)acetamide could be structurally or functionally similar to compounds used in creating hybrid materials. Batibay et al. (2020) synthesized a related compound for preparing poly(methyl methacrylate) hybrid networks, indicating potential applications in materials engineering (Batibay, Gunkara, Ocal, & Arsu, 2020).
Pharmacokinetics Studies
Understanding the pharmacokinetics of similar compounds can inform the development of N-(3-acetylphenyl)-2-(mesityloxy)acetamide. Liukas et al. (2011) investigated the pharmacokinetics of intravenous paracetamol, a related compound, in elderly patients, highlighting the importance of such studies in developing effective and safe drug dosages (Liukas, Kuusniemi, Aantaa, Virolainen, Niemi, Neuvonen, & Olkkola, 2011).
Development of Analgesic Agents
Rani et al. (2014) synthesized 2-(substituted phenoxy) acetamide derivatives to investigate their potential as anticancer, anti-inflammatory, and analgesic agents. This suggests that N-(3-acetylphenyl)-2-(mesityloxy)acetamide could potentially be explored for similar pharmacological properties (Rani, Pal, Hegde, & Hashim, 2014).
Synthesis and Improvement Techniques
In chemical synthesis, understanding and improving the synthesis methods of similar compounds is crucial. Fenga (2007) reported on the synthesis and improvement of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide, highlighting the importance of efficient synthesis methods for similar compounds (Fenga, 2007).
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-(2,4,6-trimethylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-12-8-13(2)19(14(3)9-12)23-11-18(22)20-17-7-5-6-16(10-17)15(4)21/h5-10H,11H2,1-4H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZRJKGVVDJCGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)NC2=CC=CC(=C2)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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